molecular formula C11H14O2S B1350959 2-[(2-Methylpropyl)sulfanyl]benzoic acid CAS No. 52369-61-6

2-[(2-Methylpropyl)sulfanyl]benzoic acid

Cat. No.: B1350959
CAS No.: 52369-61-6
M. Wt: 210.29 g/mol
InChI Key: JYJZOPWGIOPLTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylpropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]benzoic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the sulfanyl group may interact with thiol-containing enzymes or proteins, modulating their activity. The benzoic acid moiety may also play a role in binding to specific receptors or enzymes .

Comparison with Similar Compounds

    2-Mercaptobenzoic acid: Similar structure but lacks the 2-methylpropyl group.

    2-[(2-Methylpropyl)sulfanyl]phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 2-[(2-Methylpropyl)sulfanyl]benzoic acid is unique due to the presence of both a sulfanyl group and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

2-[(2-Methylpropyl)sulfanyl]benzoic acid, also known as isobutylthio benzoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings.

  • IUPAC Name : 2-(isobutylsulfanyl)benzoic acid
  • Molecular Formula : C₁₁H₁₄O₂S
  • CAS Number : 52369-61-6
  • InChI Key : 1S/C11H14O2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound can inhibit the growth of pathogenic bacteria, which may have implications for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29) cells.

Cell Line IC50 (µM)
MCF-715.0
HT-2920.5

The mechanism of action appears to involve the activation of caspase pathways and the modulation of cell cycle progression, leading to reduced cell viability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of several bacterial strains compared to controls. The study emphasized its potential as a lead compound for developing new antibiotics .

Study on Anticancer Mechanisms

In another study focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptotic cells, with significant activation of caspase-3 and caspase-9 pathways. This suggests that the compound may be a promising candidate for further development in cancer therapeutics .

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJZOPWGIOPLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398790
Record name Benzoic acid, 2-[(2-methylpropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52369-61-6
Record name Benzoic acid, 2-[(2-methylpropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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